(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride
Description
The compound “(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride” (CAS 1185300-80-4) is a pyrazolo-pyridine derivative with a complex substitution pattern. Key features include:
- Core structure: A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, which is partially saturated to enhance stability and bioavailability .
- Substituents: A methyl group at the 1-position of the pyrazole ring, which may reduce metabolic degradation.
- Physicochemical properties: Molecular formula C₁₃H₂₁ClN₄O, molecular weight 284.78 g/mol, and classification as a hydrochloride salt to improve aqueous solubility .
This structural complexity suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets or kinase inhibition due to the piperidine and carbonyl motifs.
Properties
IUPAC Name |
[1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidin-3-yl]-piperidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2.ClH/c1-22-16-7-8-20-12-15(16)17(21-22)19(26)24-11-5-6-14(13-24)18(25)23-9-3-2-4-10-23;/h14,20H,2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHNPMEAWSXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)N4CCCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Piperidin-1-ylcarbonyl Groups: This step involves the reaction of the pyrazolo[4,3-c]pyridine core with piperidin-1-ylcarbonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrazolo[4,3-c]pyridine core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Antidepressant Activity
Research indicates that derivatives of pyrazolo-pyridine compounds exhibit significant antidepressant effects. A study focusing on similar compounds demonstrated their ability to modulate serotonin and norepinephrine levels in the brain, suggesting potential applications in treating depression and anxiety disorders .
2. Neuroprotective Effects
The neuroprotective properties of pyrazolo-pyridine derivatives have been investigated in various models of neurodegenerative diseases. These compounds may help in reducing oxidative stress and inflammation in neuronal cells, making them candidates for further research in conditions like Alzheimer's disease .
3. Anticancer Potential
Initial studies have shown that certain pyrazolo-pyridine derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound's structural features may enhance its binding affinity to specific targets involved in cancer progression .
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, a derivative closely related to (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride was administered to assess its antidepressant-like effects. Results showed significant improvement in behavior on the forced swim test compared to control groups, indicating its potential as an antidepressant agent .
Case Study 2: Neuroprotection in Alzheimer's Models
A study published in a peer-reviewed journal evaluated the neuroprotective effects of pyrazolo-pyridine derivatives on cultured neuronal cells exposed to amyloid-beta toxicity. The results indicated that treatment with these compounds led to reduced cell death and improved cellular function, highlighting their potential role in Alzheimer's therapy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone Hydrochloride (CAS 1220039-26-8)
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone (CAS 1422142-54-8)
- Structure : Replaces piperidine with a pyrrolidine ring (5-membered vs. 6-membered), altering ring puckering and hydrogen-bonding capacity .
- Molecular formula : C₁₁H₁₆N₄O (MW 220.27 g/mol).
- Key differences :
- Reduced ring size may increase conformational flexibility, favoring entropic gains in binding.
- Absence of a hydrochloride salt could limit solubility in biological matrices.
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride (CAS 1187830-90-5)
- Structure: A minimally substituted scaffold lacking methanone or piperidine groups .
- Molecular formula : C₆H₁₀ClN₃ (MW 159.62 g/mol).
- Key differences: Simplicity makes it a synthetic precursor but limits pharmacological utility due to poor target engagement.
1-[(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide Hydrochloride
- Structure : Incorporates a phenylpiperidine carboxamide group, adding aromatic and hydrogen-bonding motifs .
- Molecular formula : C₂₀H₂₆ClN₅O₂ (MW 403.91 g/mol).
- Key differences: Larger size and aromaticity may enhance binding to hydrophobic pockets but reduce solubility.
Structural and Functional Analysis
Table 1: Comparative Properties of Target Compound and Analogs
Biological Activity
The compound (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride , identified by CAS No. 1228878-69-0, is a derivative of pyrazolo-pyridine structure. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and arrhythmias.
The molecular formula of the compound is , with a molecular weight of approximately 274.79 g/mol. The compound is characterized by the presence of a pyrazolo-pyridine core which is known for its biological activity.
Research indicates that this compound acts primarily on TASK-1 (KCNK3) potassium channels. These channels play a significant role in regulating cell membrane potentials and have been implicated in various physiological processes, including cardiac rhythm regulation. Inhibition or modulation of these channels can lead to therapeutic effects in conditions such as atrial fibrillation (AF) and atrial flutter .
Antiarrhythmic Properties
The compound has shown promising results in preclinical studies as an antiarrhythmic agent. Its ability to modulate potassium channels suggests it could be effective in preventing abnormal heart rhythms associated with AF. Studies have demonstrated that derivatives of tetrahydro-pyrazolo compounds exhibit significant antiarrhythmic activity and may be used as active ingredients in treatments for atrial arrhythmias .
Inflammation and Pain Management
Beyond its cardioprotective effects, compounds similar to this structure have been investigated for their anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, related compounds have exhibited selective COX-II inhibition with IC50 values significantly lower than traditional NSAIDs like Celecoxib . This suggests that the compound could also be explored for its potential in pain management and inflammatory conditions.
Case Studies
Case Study 1: Atrial Fibrillation Model
In a study involving animal models of atrial fibrillation, administration of the compound resulted in a marked reduction in the frequency of arrhythmic episodes compared to control groups. The mechanism was attributed to its action on potassium channels, stabilizing the cardiac membrane potential .
Case Study 2: Inflammatory Response
Another study assessed the anti-inflammatory efficacy of structurally similar pyrazole derivatives in induced inflammation models. Results indicated significant reductions in inflammatory markers and pain responses when treated with these compounds, suggesting a potential pathway for therapeutic use against chronic inflammatory diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.79 g/mol |
| CAS Number | 1228878-69-0 |
| Biological Targets | TASK-1 Potassium Channels |
| Therapeutic Applications | Antiarrhythmic, Anti-inflammatory |
| IC50 (COX-II Inhibition) | Varies by derivative; lower than Celecoxib |
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions under microwave irradiation, as demonstrated for structurally related pyrazolo[4,3-c]pyridines. Key steps include:
- Using PdCl₂(PPh₃)₂ as a catalyst in DMF with alkynes (e.g., phenylacetylene) to form the pyrazolo-pyridine core .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .
- Optimizing reaction time and temperature (e.g., microwave heating at 100–120°C for 1–2 hours) to improve yield .
- Final hydrochloride salt formation using aqueous HCl, followed by recrystallization to enhance purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and hydrogen/carbon environments (e.g., methyl groups at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da of theoretical values) .
- Melting Point (mp): Consistency with literature values (e.g., 145–146°C for pyrazolo-pyridine derivatives) .
- HPLC/TLC: For purity assessment (e.g., ≥97% purity via reverse-phase HPLC) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods or gloveboxes during synthesis to avoid inhalation of fine particles .
- Waste Disposal: Segregate organic and aqueous waste; neutralize acidic residues before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or piperidine groups) influence the compound’s kinase inhibitory activity?
- The pyrazolo-pyridine scaffold mimics ATP-binding motifs in kinases. Substituents like the 3-(piperidine-1-carbonyl) group enhance binding affinity by forming hydrogen bonds with kinase active sites .
- Methyl groups at the 1-position of the pyrazole ring improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- Comparative assays (e.g., IC₅₀ measurements against recombinant kinases) can quantify activity changes .
Q. What experimental strategies resolve contradictions in biological activity data across pyrazolo[4,3-c]pyridine derivatives?
- Control for Impurities: Validate compound purity using HPLC and elemental analysis to rule out contaminants affecting activity .
- Structural Confirmation: Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry and substituent orientation .
- Dose-Response Studies: Perform multi-concentration assays to identify non-linear effects or off-target interactions .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Physicochemical Profiling: Measure logP (lipophilicity), aqueous solubility, and hydrolysis rates to predict environmental persistence .
- Biotic/Abiotic Degradation: Conduct OECD 301/302 tests to evaluate biodegradation in soil/water matrices .
- Ecotoxicology: Use Daphnia magna or algae growth inhibition assays to determine LC₅₀/EC₅₀ values .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD): Simulate binding to serum albumin to estimate plasma protein binding .
- ADMET Prediction Tools: Software like SwissADME or ADMETLab2.0 can forecast bioavailability, BBB penetration, and CYP450 interactions .
- QSAR Models: Relate structural descriptors (e.g., topological polar surface area) to absorption or clearance rates .
Methodological Considerations
- Data Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability .
- Cross-Validation: Combine in vitro (kinase assays) and in silico (docking studies) data to corroborate findings .
- Long-Term Stability: Monitor compound degradation under accelerated storage conditions (40°C/75% RH) using stability-indicating HPLC methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
